(R)-Dibenzyl 2-aminopentanedioate hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

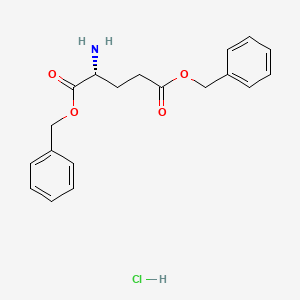

dibenzyl (2R)-2-aminopentanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGJVECUQLAEDM-UNTBIKODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672096 |

Source

|

| Record name | Dibenzyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146844-02-2 |

Source

|

| Record name | Dibenzyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Dibenzyl 2-aminopentanedioate hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, experimental applications, and handling considerations for (R)-Dibenzyl 2-aminopentanedioate hydrochloride. This compound, a protected derivative of D-glutamic acid, is a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.

Chemical Identity

This compound, also known as D-Glutamic acid dibenzyl ester hydrochloride, is the hydrochloride salt of the dibenzyl ester of D-glutamic acid. The benzyl groups protect the two carboxylic acid functionalities, allowing for selective reactions at the amine group.

| Identifier | Value | Reference |

| IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;hydrochloride | [1] |

| Synonyms | D-Glutamic acid dibenzyl ester hydrochloride, H-D-Glu(OBzl)-OBzl·HCl | |

| CAS Number | 146844-02-2 | [2] |

| Molecular Formula | C₁₉H₂₂ClNO₄ | |

| Molecular Weight | 363.84 g/mol | |

| PubChem CID | 7016381 (for free base) | [1] |

Physicochemical Properties

The compound is typically supplied as a stable, crystalline solid. Its solubility profile and defined melting point are characteristic of a high-purity organic salt.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Melting Point | 100-102 °C | [3] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO.[3][4] | |

| Storage | Store at 4°C, sealed and protected from moisture.[4] For long-term storage in solvent (-80°C), use freshly opened, anhydrous DMSO.[4] |

Key Chemical Reactions & Applications

As a protected amino acid, the primary chemical utility of this compound involves the deprotection of the benzyl esters to liberate the free carboxylic acids, typically after it has been incorporated into a larger molecule.

The benzyl ester protecting groups are robust but can be effectively removed under specific conditions. The most common method is catalytic hydrogenation.

-

Catalytic Hydrogenation: This is the cleanest method for deprotection. Using a palladium catalyst (e.g., 10% Pd on carbon) under a hydrogen atmosphere efficiently cleaves the benzyl groups to yield the free carboxylic acid and toluene as a byproduct. This method is favored for its mild conditions and high yield.[5]

-

Strong Acid Hydrolysis: Treatment with strong acids, such as HBr in acetic acid or trimethylsilyl iodide (TMSI), can also cleave the benzyl esters.[6][7] However, these conditions are harsh and can affect other acid-labile functional groups within the molecule.

The workflow for a typical deprotection and subsequent workup is visualized below.

This compound serves as a valuable building block for introducing a D-glutamic acid residue into a peptide sequence, particularly in solid-phase peptide synthesis (SPPS). The free amine can be coupled to a resin-bound amino acid, and the benzyl esters protect the side-chain and C-terminal carboxyl groups during subsequent coupling steps.

The logical flow of its use in a standard Fmoc-based SPPS cycle is illustrated below.

Experimental Protocols

The following are representative protocols for the quality control and chemical modification of this compound.

-

System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 214 nm and 254 nm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-30 min: Hold at 90% B

-

30-35 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area. A high-purity sample should exhibit a purity of >98%.

-

Setup: To a solution of this compound (1.0 g, 2.75 mmol) in ethanol (25 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C, 100 mg, ~10% w/w).

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times.

-

Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed (typically 4-16 hours).

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude D-glutamic acid hydrochloride. The product can be further purified by recrystallization if necessary.

Quality Control and Verification

Ensuring the identity and purity of the starting material is critical for reproducible research. A standard QC workflow is essential upon receipt of the compound from a supplier.

References

- 1. (R)-Dibenzyl 2-aminopentanedioate | C19H21NO4 | CID 7016381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Glutamic acid α,γ-dibenzyl ester hydrochloride, CasNo.146844-02-2 BOC Sciences United States [bocscichem.lookchem.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (R)-Dibenzyl 2-aminopentanedioate hydrochloride

CAS Number: 146844-02-2

This technical guide provides an in-depth overview of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound, also known as D-Glutamic acid dibenzyl ester hydrochloride, is the dibenzyl ester derivative of the D-enantiomer of glutamic acid. It is a white to almost white crystalline solid.[1] Its primary function is to serve as a protected form of D-glutamic acid in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146844-02-2 | Internal |

| Molecular Formula | C₁₉H₂₂ClNO₄ | PubChem |

| Molecular Weight | 363.84 g/mol | PubChem |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 100-102 °C | Commercial Supplier |

| Solubility | Soluble in water, ethanol, and methanol | [1] |

| IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;hydrochloride | PubChem |

Table 2: Computed Properties of the Free Base ((R)-Dibenzyl 2-aminopentanedioate)

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₄ | [2] |

| Molecular Weight | 327.4 g/mol | [2] |

| Exact Mass | 327.14705815 Da | [2] |

| Topological Polar Surface Area | 78.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 9 | [2] |

Synthesis

The synthesis of this compound involves the esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. A detailed, representative protocol, adapted from the synthesis of the corresponding L-isomer p-toluenesulfonate salt, is provided below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Glutamic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane

-

Ethyl acetate

-

Gaseous hydrogen chloride or a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

A mixture of D-glutamic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane is heated at reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and ethyl acetate is added to precipitate the p-toluenesulfonate salt of the product.

-

The crude product is collected by filtration and washed with ethyl acetate.

-

To convert the p-toluenesulfonate salt to the hydrochloride salt, the solid is suspended in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride.

-

The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis. The benzyl esters protect the α- and γ-carboxylic acid groups of the glutamic acid residue, while the amino group remains as a hydrochloride salt, which can be neutralized in situ for coupling reactions.

The benzyl protecting groups are advantageous due to their stability under various coupling conditions and their susceptibility to removal by catalytic hydrogenolysis, a mild deprotection method.

Workflow for Peptide Synthesis using this compound

Caption: Workflow for the incorporation of a D-glutamic acid residue into a peptide chain.

Experimental Protocol: Dipeptide Synthesis

This protocol describes a general procedure for the coupling of an N-protected amino acid with this compound.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

This compound

-

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

-

Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base (1 equivalent) to neutralize the hydrochloride and liberate the free amine.

-

In a separate flask, dissolve the N-protected amino acid and HOBt (1 equivalent) in the solvent.

-

Add DCC (1.1 equivalents) to the solution of the N-protected amino acid and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add the solution of the activated N-protected amino acid to the solution of the free amine of dibenzyl D-glutamate.

-

Allow the reaction to stir at room temperature until completion, monitored by TLC.

-

Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is subjected to an aqueous workup to remove any remaining reagents and byproducts.

-

The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude protected dipeptide.

-

The crude product can be purified by column chromatography.

Experimental Protocol: Deprotection of Benzyl Esters

The benzyl ester protecting groups are typically removed by catalytic hydrogenolysis.

Materials:

-

Protected peptide

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon or a hydrogenator)

Procedure:

-

Dissolve the protected peptide in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

-

The reaction is monitored for completion by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected peptide.

Potential Neuropharmacological Activity

While some sources suggest that D-glutamic acid derivatives may act as glutamate receptor agonists, there is currently a lack of specific scientific literature and experimental data to definitively characterize the neuropharmacological activity of this compound.[1] Further research is required to explore this potential application.

Safety and Handling

This compound is an organic compound that may cause irritation to the skin, eyes, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides and other complex organic molecules containing D-glutamic acid residues. Its well-defined properties and the reliable methods for its incorporation and deprotection make it a useful tool for researchers in the fields of medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

(R)-Dibenzyl 2-aminopentanedioate hydrochloride molecular weight

An In-depth Technical Guide on (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a focused analysis of the molecular weight of this compound, a derivative of glutamic acid.

Physicochemical Data

The key quantitative data for (R)-Dibenzyl 2-aminopentanedioate and its hydrochloride salt are summarized below for clarity and comparative analysis.

| Property | (R)-Dibenzyl 2-aminopentanedioate (Free Base) | This compound |

| Synonyms | Dibenzyl D-glutamate | D-Glutamic acid dibenzyl ester hydrochloride |

| Molecular Formula | C₁₉H₂₁NO₄[1][2] | C₁₉H₂₂ClNO₄[3][4] |

| Molecular Weight | 327.4 g/mol [1][2] | 363.84 g/mol |

Experimental Protocols

The molecular weight is a fundamental property derived from the molecular formula. The determination of the molecular formula is typically achieved through a combination of elemental analysis and mass spectrometry.

Elemental Analysis: This technique determines the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine). These percentages are then used to derive the empirical formula.

Mass Spectrometry: This method provides the mass-to-charge ratio of the ionized molecule, which allows for the determination of the precise molecular mass. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₉H₂₂ClNO₄ by matching the experimentally observed mass to the theoretically calculated mass.

Logical Relationship Diagram

The following diagram illustrates the chemical relationship between the free base and its hydrochloride salt.

Caption: Formation of the hydrochloride salt from the free base.

References

- 1. (R)-Dibenzyl 2-aminopentanedioate | C19H21NO4 | CID 7016381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Glutamic acid dibenzyl ester | C19H21NO4 | CID 3037947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. L-Glutamic acid dibenzyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

Technical Guide: Synthesis of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride from D-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a valuable intermediate in pharmaceutical development and peptide synthesis, starting from the readily available chiral precursor, D-glutamic acid. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from D-glutamic acid is a two-step process. The first step involves the protection of both carboxylic acid functional groups of D-glutamic acid as benzyl esters through a Fischer-Speier esterification. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water. The resulting product is isolated as its p-toluenesulfonate salt.

The second step is a salt exchange, where the p-toluenesulfonate salt is converted to the desired hydrochloride salt. This is achieved by neutralizing the tosylate salt to the free base, followed by treatment with hydrochloric acid to precipitate the final product.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis, adapted from analogous procedures for the L-enantiomer and general chemical principles.

Table 1: Reactants and Stoichiometry for Step 1

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalent |

| D-Glutamic Acid | 147.13 | 1.0 |

| p-Toluenesulfonic Acid Monohydrate | 190.22 | 1.2 |

| Benzyl Alcohol | 108.14 | 5.0 |

Table 2: Expected Yield and Physical Properties

| Compound | Step | Expected Yield (%) | Melting Point (°C) | Specific Optical Rotation ([α]D) |

| (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate | 1 | ~97 | ~141-142 | -7.4° (c=1, MeOH) (estimated) |

| This compound | 2 | High | 100-102[1] | -9 ± 1° (c=2, H₂O) (estimated) |

Note: The optical rotation for the (R)-enantiomer is predicted to be equal in magnitude and opposite in sign to the reported value for the (S)-enantiomer.[2][3]

Experimental Protocols

Step 1: Synthesis of (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate

This one-pot procedure is adapted from a highly efficient method for the corresponding L-enantiomer.[4]

Materials:

-

D-Glutamic acid

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add D-glutamic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue refluxing for approximately 6 hours, or until no more water is collected.

-

Cool the reaction mixture to 50 °C and add ethyl acetate.

-

Warm the resulting suspension to reflux for a few minutes and then stir for 1 hour at room temperature.

-

Collect the precipitated white solid by filtration.

-

Wash the filter cake with ethyl acetate and dry under vacuum to yield (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate.

Caption: Experimental workflow for the synthesis of the tosylate salt intermediate.

Step 2: Conversion to this compound

This procedure involves the neutralization of the tosylate salt followed by precipitation of the hydrochloride salt.

Materials:

-

(R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Anhydrous diethyl ether

-

Anhydrous hydrochloric acid (e.g., gaseous or a solution in diethyl ether)

Equipment:

-

Separatory funnel

-

Beaker

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate in a mixture of ethyl acetate and water.

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. This neutralizes the p-toluenesulfonic acid and liberates the free amino ester into the organic phase.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, (R)-Dibenzyl 2-aminopentanedioate, as an oil.

-

Dissolve the resulting oil in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of anhydrous hydrochloric acid in diethyl ether, or bubble anhydrous HCl gas through the solution, with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Caption: Experimental workflow for the conversion to the hydrochloride salt.

Safety Considerations

-

p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzyl alcohol is harmful if swallowed or inhaled. Work in a well-ventilated fume hood.

-

Cyclohexane and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.

-

Anhydrous hydrochloric acid is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Technical Guide: (R)-Dibenzyl 2-aminopentanedioate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dibenzyl 2-aminopentanedioate hydrochloride, also known as D-Glutamic acid dibenzyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-glutamic acid. This compound is of interest to researchers in medicinal chemistry and drug development for its potential role as a synthetic intermediate or as a pharmacologically active agent itself. Understanding its physicochemical properties, particularly its solubility, is crucial for its application in experimental settings. This guide provides a summary of the available solubility information and a general protocol for its determination.

Compound Identification:

| Identifier | Value |

| IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;hydrochloride |

| Synonyms | D-Glutamic acid dibenzyl ester hydrochloride, H-D-Glu(OBzl)-OBzl HCl |

| CAS Number | 146844-02-2 |

| Molecular Formula | C19H22ClNO4 |

| Molecular Weight | 363.84 g/mol |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [1] |

Note: The term "soluble" is qualitative and does not provide information on the concentration limits. Experimental determination is necessary for quantitative assessment.

Solubility of Structurally Related Compounds

To provide a broader context, the following table summarizes quantitative solubility data for structurally related glutamate derivatives. It is important to note that these values are not directly transferable to this compound but can offer an initial estimation.

Table 2: Quantitative Solubility of Related Glutamate Derivatives

| Compound | Solvent | Solubility |

| Dimethyl DL-glutamate (hydrochloride) | Ethanol | ~5 mg/mL |

| DMSO | ~10 mg/mL | |

| Dimethylformamide | ~15 mg/mL | |

| (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride | Methanol | up to 50 mg/mL |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the kinetic solubility of a compound using the shake-flask method, which is a standard and reliable technique.

Materials

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm)

-

Pipettes and tips

Methodology

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase.

-

Sample Preparation:

-

Add an excess amount of the compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume of the test solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on an orbital shaker.

-

Shake the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Associated Signaling Pathways

A thorough review of the existing scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound. Its biological activity may be related to its structural similarity to glutamate, a major neurotransmitter, but further research is required to elucidate any specific molecular targets or pathways.

References

A Technical Guide to (R)-Dibenzyl 2-aminopentanedioate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and therapeutic development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing peptide stability, modulating biological activity, and designing novel pharmacophores. (R)-Dibenzyl 2-aminopentanedioate hydrochloride, the dibenzyl ester of D-glutamic acid, serves as a pivotal starting material for introducing D-glutamic acid residues into peptide sequences. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids, leading to an extended in vivo half-life.[1] Furthermore, the unique stereochemistry of D-glutamic acid can confer specific conformational properties to the peptide, potentially leading to enhanced receptor affinity or novel biological functions, such as NMDA receptor antagonism.[2]

This technical guide provides a comprehensive overview of this compound and its N-protected derivatives for peptide synthesis. It covers physicochemical properties, its application in standard solid-phase peptide synthesis (SPPS) strategies, quantitative performance metrics, detailed experimental protocols, and the biological context of D-glutamate-containing peptides.

Physicochemical Properties and Derivatives

This compound is the deprotected form of the D-glutamic acid building block where both the alpha- and gamma-carboxylic acids are protected as benzyl esters. For stepwise peptide synthesis, the α-amino group must be temporarily protected, typically with either a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group.

| Compound | This compound | Boc-D-Glu(OBzl)-OH | Fmoc-D-Glu(OBzl)-OH |

| Structure | (Structure not available for direct display) | (Structure not available for direct display) | (Structure not available for direct display) |

| Synonyms | H-D-Glu(OBzl)-OBzl HCl, Dibenzyl D-glutamate HCl | N-α-t-Boc-D-glutamic acid γ-benzyl ester | N-α-Fmoc-D-glutamic acid γ-benzyl ester |

| CAS Number | 146844-02-2[3] | 35793-73-8[4][5][6] | 104091-11-4[7] |

| Molecular Formula | C₁₉H₂₂ClNO₄ | C₁₇H₂₃NO₆ | C₂₇H₂₅NO₆[7] |

| Molecular Weight | 363.8 g/mol (approx.) | 337.37 g/mol [4] | 459.49 g/mol [8] |

| Appearance | White to off-white crystalline solid[3] | White to off-white powder[4] | White to off-white solid[8] |

| Primary Use | Starting material for peptide synthesis | Building block for Boc-SPPS[4] | Building block for Fmoc-SPPS[7] |

Role in Peptide Synthesis Strategies

The benzyl ester protecting groups on the D-glutamic acid side chain are compatible with both major solid-phase peptide synthesis (SPPS) strategies: Boc/Bzl and Fmoc/tBu. The choice of strategy dictates the conditions for Nα-deprotection and final cleavage.

Boc/Bzl Solid-Phase Peptide Synthesis

In the Boc/Bzl strategy, the temporary Nα-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while the more stable benzyl ester side-chain protection remains intact.[1] The final cleavage of the peptide from the resin and removal of the benzyl protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Fmoc/tBu Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy is the most widely used method due to its milder deprotection conditions.[9] The temporary Nα-Fmoc group is removed with a base, typically a solution of piperidine in DMF. The benzyl ester side-chain protection is stable to these basic conditions. Final cleavage from the resin and removal of the benzyl group is achieved with strong acid, similar to the Boc/Bzl strategy, or alternatively through catalytic hydrogenolysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Boc-D-Glu(OBzl)-OH Novabiochem 35793-73-8 [sigmaaldrich.com]

- 5. BOC-D-GLU(OBZL)-OH, 35793-73-8 | BroadPharm [broadpharm.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-D-Glu(OBzl)-OH | 104091-11-4 [sigmaaldrich.com]

- 8. Fmoc-D-Glu(OBZL)-OH [myskinrecipes.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

(R)-Dibenzyl 2-aminopentanedioate Hydrochloride: A Precursor for Potent Glutamate Carboxypeptidase II Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Dibenzyl 2-aminopentanedioate hydrochloride as a critical precursor in the synthesis of potent inhibitors targeting Glutamate Carboxypeptidase II (GCPII). This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on neurological disorders and cancer, where GCPII is a key therapeutic target.

Introduction to Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with significant roles in both the central nervous system and in cancer pathophysiology.[1][2] In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3] The over-activity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity implicated in various neurological conditions such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[4][5] Conversely, in prostate cancer, GCPII is highly overexpressed on the surface of malignant cells, making it a prime target for both imaging and therapeutic interventions.[6]

The inhibition of GCPII has emerged as a promising therapeutic strategy. By blocking the enzymatic activity of GCPII, inhibitors can reduce glutamate excitotoxicity and increase the concentration of NAAG, which has neuroprotective effects.[4][7] A variety of potent GCPII inhibitors have been developed, with many sharing a common structural motif: a glutamate-urea-X scaffold, where the glutamate moiety is essential for recognition and binding to the S1' pocket of the enzyme.[8]

This compound: A Key Precursor

(R)-Dibenzyl 2-aminopentanedioate, the dibenzyl ester of D-glutamic acid, is a pivotal starting material for the synthesis of numerous high-affinity GCPII inhibitors. The (R)-stereochemistry at the alpha-carbon is crucial for potent inhibition, as it mimics the natural substrate's configuration and ensures optimal interaction with the enzyme's active site. The hydrochloride salt form enhances the compound's stability and handling properties. The benzyl protecting groups on the carboxyl functions allow for selective manipulations at the amino group during the synthesis of the inhibitor scaffold.

Synthesis of GCPII Inhibitors from the Precursor

The primary use of this compound is in the synthesis of urea-based GCPII inhibitors. A general synthetic scheme involves the reaction of the deprotected amine of a desired recognition moiety with a phosgene equivalent to form an isocyanate, which is then coupled with (R)-Dibenzyl 2-aminopentanedioate to form the protected urea-linked inhibitor. Subsequent deprotection of the benzyl esters yields the final active inhibitor.

Quantitative Data of GCPII Inhibitors

The following tables summarize the inhibitory potency of various urea-based GCPII inhibitors, many of which can be synthesized using glutamate analogs like (R)-Dibenzyl 2-aminopentanedioate as a starting material.

| Inhibitor | Ki (nM) | Reference |

| ZJ-43 | 0.8 | [8] |

| DCIBzL | 0.01 | [8] |

| Cmpd 7d (tetrazole) | 0.9 | [9] |

| Cmpd 32d | 11 | [8] |

| Inhibitor | IC50 (nM) | Reference |

| ZJ-43 | 0.50 | [10] |

| DCMC | 17 | [11] |

| DCIT | 0.5 | [11] |

| DCFBC | 14 | [11] |

| DCIBzL | 0.06 | [11] |

| Cefsulodin | 2000 ± 100 | [3] |

| Amaranth | 300 ± 10 | [3] |

Experimental Protocols

Radioenzymatic GCPII Inhibition Assay

This assay is considered a gold standard for determining the inhibitory potency of compounds against GCPII due to its high sensitivity and low rate of false positives.[12]

Materials:

-

Recombinant human GCPII

-

[3H]-N-acetylaspartylglutamate ([3H]-NAAG)

-

Tris-HCl buffer (pH 7.4)

-

CoCl2

-

Ice-cold sodium phosphate buffer (pH 7.5)

-

AG1X8 ion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the test inhibitor at various concentrations, 40 pM GCPII, and 30 nM [3H]-NAAG in Tris-HCl buffer with 1 mM CoCl2.

-

Incubate the mixture at 37°C for 25 minutes.[13]

-

Stop the reaction by adding an equal volume of ice-cold sodium phosphate buffer.[13]

-

Separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG using an AG1X8 ion-exchange resin column.

-

Elute the [3H]-glutamate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a biophysical technique used to assess the stabilization of a protein upon ligand binding by measuring changes in its thermal denaturation temperature (Tm).[14]

Materials:

-

Purified recombinant human GCPII

-

Test inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CoCl2, 0.01% Tween-20)[3]

-

Intrinsic fluorescence detector (e.g., Prometheus Panta nanoDSF instrument)[3]

Procedure:

-

Prepare samples of GCPII at a concentration of 0.15 mg/mL in the assay buffer.[3]

-

Add the test inhibitor at various concentrations to the GCPII samples. Include a vehicle control (e.g., DMSO).

-

Incubate the mixtures at 25°C for 30 minutes with shaking.[3]

-

Place the samples in capillaries and load them into the nanoDSF instrument.

-

Apply a thermal ramp (e.g., from 15°C to 95°C at a rate of 1°C/min) and monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.[15]

-

The instrument software calculates the melting temperature (Tm) for each sample from the first derivative of the fluorescence ratio.

-

A shift in Tm in the presence of the inhibitor compared to the control indicates binding and stabilization of the protein.

Mechanism of GCPII Inhibition

GCPII is a zinc-dependent metalloenzyme containing two zinc ions in its active site.[2][16] The catalytic mechanism involves the activation of a water molecule by the zinc ions and a glutamate residue (Glu424) acting as a general base to facilitate the nucleophilic attack on the scissile peptide bond of the substrate.[1][2]

Urea-based inhibitors derived from (R)-Dibenzyl 2-aminopentanedioate are transition-state analogs. The urea moiety chelates the two zinc ions in the active site, mimicking the tetrahedral transition state of the peptide bond hydrolysis. The glutamate portion of the inhibitor binds tightly to the S1' specificity pocket of the enzyme, ensuring high affinity and selectivity. By occupying the active site and binding to key catalytic residues, these inhibitors prevent the substrate from accessing the catalytic machinery, thereby blocking its hydrolysis.

Conclusion

This compound is a cornerstone precursor for the development of potent and selective urea-based GCPII inhibitors. Its specific stereochemistry and the presence of protecting groups make it an ideal starting material for complex organic syntheses targeting this important enzyme. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to design and evaluate novel GCPII inhibitors for therapeutic applications in neurology and oncology. The continued exploration of inhibitors derived from this precursor holds significant promise for addressing unmet medical needs in these fields.

References

- 1. Reaction Mechanism of Glutamate Carboxypeptidase II Revealed by Mutagenesis, X-ray Crystallography, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lsb.avcr.cz [lsb.avcr.cz]

- 7. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lsb.avcr.cz [lsb.avcr.cz]

- 12. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 15. The calcium‐binding site of human glutamate carboxypeptidase II is critical for dimerization, thermal stability, and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Strategic Role of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-Dibenzyl 2-aminopentanedioate hydrochloride, a chiral building block derived from D-glutamic acid, is emerging as a critical starting material in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). Its inherent stereochemistry and versatile chemical handles make it an invaluable scaffold for the development of potent and selective modulators of glutamate receptors and other neurological targets. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications in drug discovery, complete with detailed experimental protocols and data presented for practical use by researchers in the field.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid. As a dibenzyl ester of D-glutamic acid, it provides orthogonal protection of the carboxyl groups, allowing for selective manipulation of the free amine.

| Property | Value |

| Molecular Formula | C₁₉H₂₂ClNO₄ |

| Molecular Weight | 363.84 g/mol |

| IUPAC Name | Dibenzyl (2R)-2-aminopentanedioate hydrochloride |

| CAS Number | 146844-02-2 |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

Synthesis of this compound

A common synthetic route to this compound involves the esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a representative method for the laboratory-scale synthesis of the title compound.

Materials:

-

D-Glutamic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Diethyl ether

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

A suspension of D-glutamic acid (1 equivalent) and p-TsOH·H₂O (0.1 equivalents) in a mixture of benzyl alcohol (3 equivalents) and toluene (5 mL per gram of glutamic acid) is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

The reaction mixture is refluxed until the theoretical amount of water is collected, indicating the completion of the esterification.

-

The mixture is then cooled to room temperature, and diethyl ether is added to precipitate the crude product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

The crude dibenzyl ester is dissolved in a minimal amount of a suitable inert solvent (e.g., diethyl ether or ethyl acetate).

-

Dry hydrogen chloride gas is bubbled through the solution, or a concentrated solution of HCl is added dropwise, until precipitation of the hydrochloride salt is complete.

-

The white crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Typical Yield and Purity:

-

Yield: 75-85%

-

Purity: >98% (as determined by HPLC and ¹H NMR)

Application in Drug Discovery: Synthesis of Glutamate Receptor Modulators

This compound serves as a versatile starting material for the synthesis of various glutamate receptor modulators. The free primary amine allows for a wide range of chemical modifications, including N-acylation, N-alkylation, and sulfonylation, to generate libraries of compounds for screening.

Protocol 2: N-Acylation for the Synthesis of a Hypothetical Glutamate Receptor Antagonist

This protocol outlines a general procedure for the N-acylation of the starting material to produce a potential drug candidate.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

This compound (1 equivalent) is suspended in anhydrous DCM.

-

The mixture is cooled to 0 °C, and triethylamine (2.2 equivalents) is added dropwise.

-

The acyl chloride (1.1 equivalents) is then added slowly to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until completion as monitored by TLC.

-

The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-acylated derivative.

Biological Activity and Signaling Pathways

Derivatives of (R)-Dibenzyl 2-aminopentanedioate have shown promise as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. For instance, selective antagonists of mGluR5 are being investigated for their potential in treating anxiety and fragile X syndrome.

Hypothetical Biological Data for a Synthesized mGluR5 Antagonist

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Hypothetical Antagonist A | mGluR5 | [³H]-MPEP Binding | 15 |

| mGluR5 | Functional Assay (Ca²⁺ influx) | 45 |

The signaling pathway of mGluR5 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists developed from this compound would block this cascade.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex chiral molecules in drug discovery. Its ready availability and the orthogonal protection of its functional groups provide a robust platform for the generation of diverse chemical libraries. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics for a range of neurological disorders. Researchers and scientists in the field are encouraged to leverage the synthetic and strategic advantages offered by this key building block.

Commercial Suppliers of (R)-Dibenzyl 2-aminopentanedioate hydrochloride: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical reagents is a critical first step in the experimental workflow. This technical guide provides an overview of commercial suppliers for (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a derivative of D-glutamic acid.

Chemical Identification

To ensure the procurement of the correct compound, please use the following identifiers when searching supplier databases:

| Identifier | Value |

| IUPAC Name | dibenzyl (2R)-2-aminopentanedioate |

| Synonyms | Dibenzyl D-glutamate, H-D-Glu(OBn)-OBn |

| CAS Number | 47376-46-5 |

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.4 g/mol [1] |

It is crucial to distinguish the (R)-isomer (D-form) from its (S)-isomer counterpart, (S)-Dibenzyl 2-aminopentanedioate hydrochloride (L-glutamic acid dibenzyl ester hydrochloride), which has a different CAS number (4561-10-8)[2][3][4].

Commercial Supplier Summary

The following table summarizes commercial suppliers that list (R)-Dibenzyl 2-aminopentanedioate or related derivatives. Availability, purity, and quantity may vary, and direct inquiry with the suppliers is recommended.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich (MilliporeSigma) | Not explicitly listed in initial search results, but they are a major supplier of amino acid derivatives and may have it available upon request or under a different catalog number. A Safety Data Sheet for a related product was found. | - | A leading global supplier with extensive documentation. |

| Thermo Fisher Scientific | L-Glutamic acid dibenzyl ester hydrochloride | 4561-10-8[3] | Lists the L-isomer. It is advisable to inquire about the availability of the D-isomer[3][5]. |

| Biosynth | Not explicitly listed in initial search results. They provide a Safety Data Sheet for a related compound[6]. | - | A supplier of a wide range of biochemicals and chemical reagents. |

| P&S Chemicals | Dibenzyl (2S)-2-aminopentanedioate hydrochloride | 4561-10-8[2] | Lists the L-isomer. Direct inquiry for the R-isomer is recommended[2]. |

| SVAK Life Sciences | Dibenzyl L-glutamate hydrochloride | 4561-10-8[4] | Lists the L-isomer. It is recommended to contact them regarding the availability of the D-isomer[4]. |

| Benchchem | (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 32677-01-3[7] | Lists a related L-glutamic acid derivative. Inquiry about the specific dibenzyl ester is necessary[7]. |

| MedChemExpress | (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride | - | Lists a related L-glutamic acid derivative. Direct inquiry for the requested compound is advised[8]. |

Note: The provided search results more readily identify suppliers for the (S)-isomer (L-form). Researchers should exercise diligence in confirming the stereochemistry of the product with their chosen supplier.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are not typically provided by commercial suppliers. This information is more commonly found in peer-reviewed scientific literature and application notes. Researchers are advised to consult scientific databases such as PubMed, Scopus, and Google Scholar for specific applications and experimental methodologies.

Supplier Selection Workflow

The process of selecting a suitable supplier for a research chemical can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for procuring this compound.

References

- 1. (R)-Dibenzyl 2-aminopentanedioate | C19H21NO4 | CID 7016381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. L-Glutamic acid dibenzyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 4. :: Dibenzyl L-glutamate hydrochloride | CAS No: 4561-10-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride | 32677-01-3 | Benchchem [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Mirror Image Advantage: A Technical Guide to the Biological Activity of Peptides Containing D-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, particularly D-isomers, represents a significant strategic advancement in peptide-based drug development. This guide provides an in-depth technical exploration of the biological activities of peptides containing D-glutamic acid. By substituting the naturally occurring L-glutamic acid with its D-enantiomer, or through the polymerization of D-glutamic acid to form poly-γ-glutamic acid (γ-PGA), researchers can confer remarkable properties upon these molecules. These include enhanced proteolytic stability, and potent antimicrobial, anticancer, and immunomodulatory activities. This document details the synthesis, experimental evaluation, and mechanisms of action of these peptides, offering a comprehensive resource for professionals in the field.

Introduction: Overcoming the Hurdle of Proteolytic Degradation

Peptides offer high specificity and low toxicity as therapeutic agents, but their clinical application is often limited by rapid degradation by proteases in the body.[1][2] Proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][2] The strategic incorporation of D-amino acids, such as D-glutamic acid, renders the peptide backbone resistant to this enzymatic degradation, significantly extending their in-vivo half-life and bioavailability.[1][3][4] This fundamental principle underpins the growing interest in D-amino acid-containing peptides as robust therapeutic candidates.

One of the most studied examples is poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer composed of D- and L-glutamic acid units linked via γ-amide bonds.[5][6] Produced by various microorganisms, γ-PGA is biodegradable, non-toxic, and exhibits a wide range of biological activities.[6][7]

Synthesis of Peptides Containing D-Glutamic Acid

The synthesis of peptides incorporating D-glutamic acid is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).[3][8][9] This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-glutamic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Selection and Preparation:

-

For C-terminal amides: Rink Amide resin is a common choice.[3][8]

-

For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is recommended.[3]

-

Protocol: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[10]

2. First Amino Acid Coupling (Loading):

-

Activate the first Fmoc-protected amino acid (e.g., Fmoc-D-Glu(OtBu)-OH) using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.[1]

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[1]

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).[1]

3. Iterative Deprotection and Coupling:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[8]

-

Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc adduct.[8]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-) using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[1][8] Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.[1]

4. Cleavage and Deprotection:

-

Once the peptide sequence is complete, wash the resin and dry it.

-

Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5 v/v/v).[8]

-

Agitate the mixture for 2-4 hours at room temperature.[3]

5. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.[3]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3][8]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.[3]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.[3]

Biological Activities and Quantitative Data

Peptides containing D-glutamic acid exhibit a range of biological activities, with quantitative data highlighting their potential as therapeutic agents.

Antimicrobial Activity

The incorporation of D-amino acids can enhance the antimicrobial potency of peptides. While specific minimum inhibitory concentration (MIC) values for short peptides containing D-glutamic acid are dispersed across various studies, the general principle is that the increased stability of D-amino acid-containing peptides leads to sustained activity.

For instance, a study on antimicrobial peptides (AMPs) demonstrated that designed peptides showed good antimicrobial activity with MIC values as low as 16 mg/liter against various bacterial strains.[11] The substitution with D-amino acids is a known strategy to improve the stability and efficacy of such peptides.[4]

Table 1: Antimicrobial Activity of Designed Peptides [11]

| Peptide | MIC (mg/liter) against S. aureus | MIC (mg/liter) against E. coli | MIC (mg/liter) against P. aeruginosa | MIC (mg/liter) against A. baumannii |

| DP3 | 16 | >128 | 32 | 32 |

| DP5 | 16 | 64 | 32 | 32 |

| DP7 | 16 | 32 | 16 | 16 |

| DP8 | 16 | 64 | 32 | 32 |

| DP11 | 16 | >128 | 64 | 64 |

| HH2 (Control) | 32 | 64 | 64 | 64 |

Note: While these specific peptides may not contain D-glutamic acid, the data illustrates the potency achievable with designed AMPs, a class of molecules where D-amino acid incorporation is a key optimization strategy.

Anticancer Activity

D-amino acid-containing peptides have shown significant promise as anticancer agents. Their increased stability allows for sustained interaction with cancer cell membranes, often leading to cell lysis or the induction of apoptosis.

A study on a D-amino acid analogue of the antimicrobial peptide CDT, termed D-CDT, demonstrated potent anticancer activity against the A549 human lung adenocarcinoma cell line.[12][13]

Table 2: Anticancer Activity of D-CDT Peptide [12][13]

| Peptide | IC50 (μM) against A549 cells |

| D-CDT | 9.814 |

| reverse D-CDT | 90.16 |

The study also showed that D-CDT's mechanism of action is likely membranolytic and mediated by hyaluronan.[12][13] The introduction of D-amino acids can reduce the hemolytic activity of peptides against normal cells, thereby improving their therapeutic index.[14][15]

Immunomodulatory Activity

Poly-γ-glutamic acid (γ-PGA) is a notable immunomodulator. It can activate various immune cells, including macrophages and dendritic cells, and induce the production of cytokines.[16] The immunomodulatory effects of γ-PGA are often dependent on its molecular weight.

Table 3: Molecular Weight-Dependent Induction of IFN-β Promoter Activity by γ-PGA [16]

| Average Molecular Weight of γ-PGA (kDa) | IFN-β Promoter Activity (Fold Induction) |

| 1 | ~1 |

| 5 | ~1 |

| 50 | ~1.5 |

| 500 | ~2 |

| 2000 | ~4.5 |

| 5000 | ~5 |

These results indicate that high-molecular-weight γ-PGA is a potent inducer of type I interferon responses.[16] Dietary glutamic acid has also been shown to have anti-inflammatory effects by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17]

Experimental Protocols for Biological Activity Assessment

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Protocol:

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).[18]

-

Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent and create a series of two-fold dilutions in the broth medium in a 96-well microtiter plate.[18]

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[11]

Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a peptide on cancer cells by measuring their metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

-

IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.[21]

Immunoassay for Cytokine Production (ELISA)

Objective: To quantify the production of specific cytokines (e.g., IFN-β, TNF-α) by immune cells in response to peptide stimulation.

Protocol:

-

Cell Stimulation: Culture immune cells (e.g., macrophages, PBMCs) and stimulate them with the test peptide for a specific duration.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[22][23]

Signaling Pathways and Mechanisms of Action

The biological effects of peptides containing D-glutamic acid are mediated through various signaling pathways.

Immunomodulatory Signaling of γ-PGA

High-molecular-weight γ-PGA is recognized as a pathogen-associated molecular pattern (PAMP) and activates the Toll-like receptor 4 (TLR4) signaling pathway.[16] This interaction is crucial for its ability to induce a type I interferon response, which is vital for antiviral defense.

Caption: TLR4 signaling pathway activated by high molecular weight γ-PGA.

The binding of γ-PGA to the TLR4/MD2 complex, facilitated by CD14, initiates two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[16] The TRIF-dependent pathway leads to the activation of interferon regulatory factor 3 (IRF-3), which induces the expression of type I interferons like IFN-β.[16] The MyD88-dependent pathway primarily activates NF-κB, leading to the production of pro-inflammatory cytokines.

General Experimental Workflow for Peptide Activity Screening

The process of identifying and characterizing bioactive peptides containing D-glutamic acid follows a systematic workflow.

Caption: General workflow for the development of bioactive peptides.

Conclusion

The incorporation of D-glutamic acid into peptides is a powerful strategy to enhance their therapeutic potential. By conferring resistance to proteolytic degradation, these modified peptides exhibit improved stability and bioavailability, leading to potent antimicrobial, anticancer, and immunomodulatory activities. The methodologies for their synthesis and biological evaluation are well-established, providing a clear path for the development of novel peptide-based therapeutics. As our understanding of the specific mechanisms of action of D-amino acid-containing peptides continues to grow, so too will their applications in addressing a wide range of diseases. This guide serves as a foundational resource for researchers and drug developers seeking to harness the "mirror image advantage" in their quest for more effective and durable peptide therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly-γ-glutamic Acid Synthesis, Gene Regulation, Phylogenetic Relationships, and Role in Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Poly (γ) glutamic acid: a unique microbial biopolymer with diverse commercial applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti- Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. mdpi.com [mdpi.com]

- 15. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antiviral activity of poly-γ-glutamic acid, a polypeptide secreted by Bacillus sp., through induction of CD14-dependent type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Peptides, Antibodies, Peptide Antibodies and More | MDPI [mdpi.com]

- 23. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (R)-Dibenzyl 2-aminopentanedioate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, commonly utilized in its Nα-protected form (e.g., Boc-L-Glu(OBzl)-OH), in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, expected quantitative outcomes, and potential challenges associated with the Boc/Bzl protection strategy for incorporating glutamic acid residues into synthetic peptides.

Introduction to Solid-Phase Peptide Synthesis (SPPS) and the Role of Benzyl Protection

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method used in SPPS.[1] In this scheme:

-

The temporary Nα-amino group protection is provided by the acid-labile Boc group, which is removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).[1][3]

-

The "permanent" side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates, which are stable to the conditions of Boc-deprotection but are cleaved in the final step with a strong acid, such as hydrofluoric acid (HF), or by catalytic transfer hydrogenation.[3][4]

This compound, used as its Nα-Boc protected derivative, Boc-L-Glu(OBzl)-OH, incorporates a benzyl ester for the protection of the γ-carboxyl group of glutamic acid.[5] This protecting group prevents the side-chain carboxylate from participating in unwanted reactions during peptide chain elongation.

Data Presentation: Quantitative Outcomes in SPPS

The success of SPPS is evaluated by several quantitative parameters, including coupling efficiency, crude peptide purity, and overall yield. The choice of protecting group strategy significantly influences these outcomes.

Table 1: Comparison of Expected Quantitative Outcomes for a Model Decapeptide Synthesis

| Parameter | Boc/Bzl Strategy (using Boc-Glu(OBzl)-OH) | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) | Key Considerations |

| Coupling Efficiency (per step) | >99% | >99% | With modern coupling reagents, both strategies can achieve high efficiencies.[3] |

| Coupling Efficiency (at Glu residue) | ~95-99% | High | May require optimized coupling reagents or double coupling in difficult sequences for the Boc/Bzl strategy.[4] |

| Crude Peptide Purity (by HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may be more prone to aspartimide formation.[3] |

| Overall Crude Peptide Yield | ~50-60% | ~45-55% | The Boc/Bzl strategy can sometimes offer higher yields for standard peptide sequences.[3] |

| Major Side Product Formation | Pyroglutamate formation, Alkylation of sensitive residues (Trp, Met) | Aspartimide formation, Piperidinyl adducts | Side reaction profiles are distinct and depend heavily on the specific sequence and synthesis conditions.[3] |

Table 2: Reported Yields for Peptides Synthesized Using Boc-Glu(OBzl)-OH

| Peptide Sequence | Yield (%) |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 95 |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 87 |

| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 96 |

| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 90 |

| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH | 92 |

Data sourced from a study utilizing a photolabile linker and Boc/Bzl chemistry.[6]

Experimental Protocols

The following are detailed protocols for the key steps in manual solid-phase peptide synthesis using Boc-L-Glu(OBzl)-OH. These can be adapted for automated synthesizers.

3.1. Resin Preparation and Swelling

-

Place the desired amount of Merrifield or PAM resin (typically with a substitution of 0.5 - 1.0 mmol/g) in a reaction vessel.

-

Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM using a filter.

3.2. Boc-SPPS Cycle for a Single Amino Acid Addition

This cycle is repeated for each amino acid in the peptide sequence.

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

3.2.1. Nα-Boc Deprotection

-

Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.[3]

3.2.2. Neutralization

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DCM (3x) to remove excess base.[3]

3.2.3. Amino Acid Coupling

-

In a separate vessel, dissolve Boc-L-Glu(OBzl)-OH (3 equivalents relative to resin substitution), HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).[3]

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

3.3. Final Cleavage and Deprotection

Two common methods for the final cleavage of the peptide from the resin and removal of the benzyl side-chain protecting group are presented below.

3.3.1. High HF Cleavage

This is a traditional and effective method for cleaving peptides from Merrifield or PAM resins and removing benzyl-based protecting groups.

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of an HF apparatus.

-